trans-2-Pentenoic acid

Description

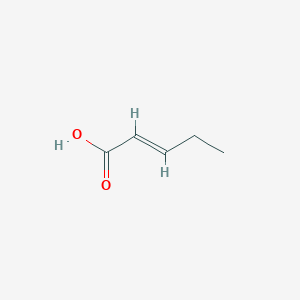

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYBQIKDCADOSF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893700 | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sour caramellic aroma | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.984-0.991 | |

| Record name | (E)-2-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13991-37-2, 626-98-2, 27516-53-6 | |

| Record name | trans-2-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pent-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-pent-2-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of trans-2-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Pentenoic acid, also known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics that are of interest in various fields, including organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and a logical workflow for its characterization.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pungent, fatty, cheesy | |

| Melting Point | 9-11 °C | |

| Boiling Point | 106 °C at 20 mmHg | |

| Density | 0.99 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.452 |

Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | 62.9 mg/mL at 20 °C | |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and other non-polar solvents | |

| pKa | ~4.76 (Predicted) |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.[2][3]

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.[2][4] The apparatus contains a heating block or an oil bath and a thermometer.

-

Measurement: The capillary tube containing the sample is placed in the heating block adjacent to the thermometer.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2][4] For pure compounds, this range is typically narrow (0.5-1 °C).[2]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[5][6]

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[5][6]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[5] The heating is then stopped.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.[8]

-

Volume Measurement: A known volume of the liquid (e.g., 10 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

Mass and Volume Measurement: The graduated cylinder containing the liquid is weighed again. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[8]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[8] This procedure should be repeated multiple times to ensure accuracy, and the average value is reported.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL of water).[10][11]

-

Mixing: The test tube is shaken vigorously for a set period.[10][11]

-

Observation: The solution is observed to determine if the solute has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.[12]

-

Systematic Testing: This process is repeated with a range of solvents, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol and diethyl ether, to build a solubility profile.[10][11]

Determination of pKa

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in water or a suitable co-solvent.[13]

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the acid solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.[13]

-

Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The volume of base at the half-equivalence point (half the volume of base needed to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[14]

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[15]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the spectrum is acquired.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to elucidate the molecular structure.

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.[16]

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[16]

-

Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.[16]

-

Data Analysis: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Methodology:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, often by electron impact (EI).[17][18] This process forms a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[17][18]

-

Detection: The separated ions are detected, and their abundance is recorded.[17][18]

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern can provide structural information.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound such as this compound.

Caption: A logical workflow for the physicochemical characterization of an organic compound.

Biological and Chemical Context

This compound serves as a versatile intermediate in organic synthesis.[19] It is utilized in the preparation of various fine chemicals and has been investigated for its potential role in the synthesis of nonsteroidal human androgen receptor (hAR) agonists. While specific, detailed signaling pathways involving this compound are not extensively documented in publicly available literature, its biological activity is an area of research interest.[20] As a short-chain fatty acid, it has been noted in studies related to mitochondrial function and its potential anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis.[19]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The tabulated data, coupled with the outlined experimental protocols, offer a robust resource for researchers and professionals in the fields of chemistry and drug development. The logical workflow for characterization further provides a systematic approach to the analysis of this and similar organic compounds. A thorough understanding of these fundamental properties is crucial for the effective application of this compound in synthesis and for the exploration of its potential biological activities.

References

- 1. This compound | C5H8O2 | CID 638122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. web.williams.edu [web.williams.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. CAS 13991-37-2: this compound | CymitQuimica [cymitquimica.com]

- 20. This compound | CAS#:13991-37-2 | Chemsrc [chemsrc.com]

The Enigmatic Presence of trans-2-Pentenoic Acid: A Deep Dive into its Natural Occurrence and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[SHANGHAI, CHINA, December 6, 2025] – trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, has quietly permeated various biological systems, from the familiar aroma of fruits to the complex chemical communication of insects. While its commercial applications in the flavor and pharmaceutical industries are established, its natural origins and endogenous roles within plants and animals remain a subject of burgeoning scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound, detailing its presence in diverse organisms, outlining methodologies for its detection, and exploring its potential biological functions and signaling pathways.

Section 1: Natural Occurrence of this compound

The presence of this compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights into its distribution.

Occurrence in Plants

This compound has been reported as a volatile organic compound in some fruits and fermented beverages. Its characteristic cheesy and sour aroma contributes to the complex flavor profiles of these products.

Table 1: Quantitative Data on this compound and Related Short-Chain Fatty Acids in Plant-Based Sources

| Source | Compound | Concentration | Analytical Method | Reference |

| Banana (Musa spp.) | This compound | Presence detected, not quantified | GC-MS | [1] |

| Beer | Isovaleric acid | ~1.0 - 1.4 mg/L | Chemometric evaluation | [2] |

| Beer | Butyric acid | Higher in beer consumers vs. abstainers | 16S rRNA gene sequencing, SCFA analysis | [3][4] |

Note: Data for closely related short-chain fatty acids are included to provide context due to the limited quantitative information specifically for this compound.

Occurrence in Animals

In the animal kingdom, the detection of this compound has been notably documented in insects, where it is believed to play a role in chemical communication and defense.

Table 2: Occurrence of this compound in Animal Species

| Species | Tissue/Secretion | Function | Analytical Method | Reference |

| Anonychomyrma nitidiceps (Ant) | Defensive secretion | Defensive compound | Not specified | [5] |

Section 2: Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for analyzing volatile and semi-volatile compounds like short-chain fatty acids. Due to their polarity and low volatility, derivatization is often a necessary step to improve their chromatographic behavior.

Extraction of Volatile Compounds from Plant and Animal Tissues

Objective: To extract this compound and other volatile fatty acids from biological samples for subsequent analysis.

Protocol for Plant Tissues (e.g., Banana Fruit Pulp):

-

Sample Homogenization: Homogenize a known weight of fresh or frozen plant tissue in a suitable solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to separate the lipid-containing organic phase.

-

Solvent Evaporation: Carefully evaporate the solvent under a stream of nitrogen to concentrate the extract.

-

Reconstitution: Reconstitute the dried extract in a small volume of a solvent suitable for derivatization (e.g., methanol).

Protocol for Insect Secretions:

-

Volatile Collection: Use a solid-phase microextraction (SPME) fiber to adsorb volatile compounds directly from the insect or its defensive secretions. Alternatively, solvent extraction of dissected glands can be performed.

-

Solvent Extraction (for glands): If glands are dissected, they can be crushed in a small volume of an appropriate solvent like hexane (B92381) or dichloromethane (B109758) to extract the compounds.

-

Sample Preparation for GC-MS: The SPME fiber can be directly inserted into the GC inlet for thermal desorption. Solvent extracts may require concentration before derivatization.

Derivatization and GC-MS Analysis

Objective: To convert this compound into a more volatile and thermally stable derivative for GC-MS analysis. A common method is the conversion to its fatty acid methyl ester (FAME).

Protocol:

-

Derivatization Reagent: Prepare a solution of 10% acetyl chloride in methanol.

-

Reaction: Add the derivatization reagent to the extracted sample in a sealed glass tube.

-

Incubation: Heat the mixture at 60°C for 30 minutes.

-

Neutralization and Extraction: After cooling, add a saturated sodium carbonate solution to neutralize the reaction, followed by hexane to extract the FAMEs.

-

Drying and Concentration: The hexane layer containing the FAMEs is separated, dried over anhydrous sodium sulfate, and concentrated if necessary.

-

GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a low-bleed 5% phenyl methylpolysiloxane column).

-

Quantification: Create a calibration curve using a certified standard of this compound methyl ester and an internal standard (e.g., heptadecanoic acid) to quantify the concentration in the samples.[6][7]

Section 3: Biosynthesis and Signaling Pathways

The precise biosynthetic pathway of this compound in plants and animals has not been fully elucidated. However, based on the well-established principles of fatty acid metabolism, a putative pathway can be proposed.

Putative Biosynthesis Pathway

It is likely that this compound is synthesized from precursors derived from the beta-oxidation of longer-chain fatty acids or through a modification of the fatty acid synthesis pathway. The introduction of the trans double bond could be an enzymatic process. In microorganisms, both aerobic and anaerobic pathways for the synthesis of unsaturated fatty acids are known to exist.

Signaling Pathways in Animals

In animals, short-chain fatty acids (SCFAs), including potentially this compound, are increasingly recognized as important signaling molecules, particularly in the context of gut microbiota and host interactions. They primarily exert their effects through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[8][9][10][11][12][13][14][15][16]

-

G-Protein Coupled Receptors (GPCRs): SCFAs are known to be ligands for specific GPCRs, such as Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and FFAR3 (or GPR41).[12][13][14][15] Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can trigger downstream signaling cascades that modulate inflammation, metabolism, and other physiological processes.[13][14][15][16]

-

Histone Deacetylase (HDAC) Inhibition: SCFAs, particularly butyrate, are potent inhibitors of HDACs.[8][9][10][11][17] By inhibiting these enzymes, SCFAs can lead to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. This epigenetic modification can influence cell proliferation, differentiation, and apoptosis, and has been implicated in the anti-cancer effects of SCFAs.[8][17]

References

- 1. journals.flvc.org [journals.flvc.org]

- 2. The chemical profiling of fatty acids during the brewing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of Moderate Beer Consumption with the Gut Microbiota and SCFA of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of Moderate Beer Consumption with the Gut Microbiota and SCFA of Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antwiki.org [antwiki.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Redirection of Epithelial Immune Responses by Short-Chain Fatty Acids through Inhibition of Histone Deacetylases [frontiersin.org]

- 10. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) | Semantic Scholar [semanticscholar.org]

- 12. G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-Chain Fatty Acid Receptors and Cardiovascular Function [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review [frontiersin.org]

- 16. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurekaselect.com [eurekaselect.com]

Engineering Microbial Biosynthesis of trans-2-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The microbial biosynthesis of specialty chemicals offers a promising and sustainable alternative to traditional chemical synthesis. Among these, short-chain unsaturated carboxylic acids like trans-2-pentenoic acid are valuable building blocks for pharmaceuticals, flavors, and agrochemicals. While a dedicated native biosynthetic pathway for this compound is not well-documented in microorganisms, metabolic engineering has enabled its production through the implementation of a reversed β-oxidation (r-BOX) pathway in host organisms such as Escherichia coli. This technical guide provides an in-depth overview of the engineered biosynthesis of this compound, including the core metabolic pathway, quantitative production data for analogous compounds, and detailed experimental protocols.

The Engineered Reversed β-Oxidation (r-BOX) Pathway

The production of this compound in engineered microorganisms is achieved by harnessing and reversing the native fatty acid degradation pathway, known as β-oxidation. This engineered pathway, termed reversed β-oxidation (r-BOX), utilizes the central metabolite acetyl-CoA as both a starting "primer" and a two-carbon "extender" unit. The iterative cycle of the r-BOX pathway elongates the carbon chain, and the introduction of a specific terminating enzyme, a thioesterase, allows for the production of the desired short-chain unsaturated fatty acid.

The core of the engineered pathway consists of a cycle of four key enzymatic reactions:

-

Thiolase: Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. In the subsequent cycle, it condenses propionyl-CoA (derived from the first cycle) and another acetyl-CoA.

-

3-Hydroxyacyl-CoA Dehydrogenase: Reduces the β-keto group of the growing acyl-CoA chain.

-

Enoyl-CoA Hydratase: Dehydrates the resulting hydroxyacyl-CoA to create a trans-double bond between the α and β carbons, forming an enoyl-CoA intermediate.

-

Thioesterase: This is a crucial terminating enzyme that is not part of the natural β-oxidation cycle but is introduced to cleave the final acyl-CoA intermediate, in this case, trans-2-pentenoyl-CoA, to release the free fatty acid, this compound. The selection of a thioesterase with high specificity for short-chain unsaturated acyl-CoAs is critical for maximizing product yield and purity.[1][2]

The pathway initiates with the condensation of two acetyl-CoA molecules and proceeds through one cycle of elongation to produce the C5 intermediate, trans-2-pentenoyl-CoA.

Quantitative Data

While specific quantitative data for the microbial production of this compound is not extensively published, research on the production of a structurally similar medium-chain unsaturated fatty acid, trans-2-decenoic acid, in engineered E. coli provides a valuable benchmark. Optimization of fermentation conditions for trans-2-decenoic acid production has been shown to significantly increase titers.

| Product | Host Organism | Key Engineering Strategy | Titer (g/L) | Reference |

| trans-2-Decenoic Acid | Escherichia coli | Optimization of fermentation conditions (inducer concentration, metal ions, etc.) | 1.982 ± 0.110 | [3] |

| Crotonic Acid | Escherichia coli | Overexpression of r-BOX pathway and thioesterase YdiI | 3.2 | [4] |

| 2-Hexenoic, 2-Octenoic, 2-Decenoic Acids | Escherichia coli | Overexpression of r-BOX pathway and thioesterase YdiI | 0.2 | [4] |

These results highlight the potential of the engineered r-BOX pathway for producing short- and medium-chain unsaturated carboxylic acids at gram-per-liter scales. Further optimization, particularly through the screening of highly specific thioesterases, is expected to enhance the production of this compound.[1][2]

Experimental Protocols

Heterologous Expression of the r-BOX Pathway in E. coli

This protocol outlines the general steps for expressing the genes of the engineered reversed β-oxidation pathway in an E. coli expression host, such as BL21(DE3).

Materials:

-

Expression plasmids containing the genes for thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and a selected thioesterase.

-

Chemically competent E. coli BL21(DE3) cells.

-

Luria-Bertani (LB) agar (B569324) plates and broth containing the appropriate antibiotic for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

-

Transformation:

-

Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

-

Add 1-2 µL of the expression plasmid DNA to the cells.

-

Gently mix and incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-60 seconds and immediately transfer to ice for 2 minutes.

-

Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

-

Plate 100 µL of the cell suspension on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[5][6]

-

-

Expression:

-

Inoculate a single colony from the plate into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB broth (e.g., 500 mL) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours to allow for protein expression and product formation.[3]

-

Thioesterase Activity Assay

This spectrophotometric assay measures the activity of the expressed thioesterase by detecting the free thiol group of Coenzyme A (CoA) released upon hydrolysis of the acyl-CoA substrate using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified thioesterase enzyme.

-

trans-2-Pentenoyl-CoA (substrate).

-

Assay buffer: 50 mM KCl, 10 mM HEPES, pH 7.5.

-

DTNB solution (0.3 mM in assay buffer).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and DTNB.

-

Add the acyl-CoA substrate (trans-2-pentenoyl-CoA) to the desired final concentration.

-

Initiate the reaction by adding the purified thioesterase enzyme to the wells. The total reaction volume is typically 200 µL.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Mix the plate for 5 seconds.

-

Measure the absorbance at 412 nm at 1-minute intervals for 60 minutes. The increase in absorbance corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as DTNB reacts with the released CoA.[1]

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Quantification of this compound by GC-MS

This protocol describes the extraction and quantification of this compound from the fermentation broth using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fermentation broth samples.

-

Internal standard (e.g., 2-ethylbutyric acid).

-

Hydrochloric acid (HCl).

-

Extraction solvent (e.g., methyl tert-butyl ether, MTBE).

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

GC-MS system with a suitable column (e.g., high-polarity polyethylene (B3416737) glycol type).

Procedure:

-

Sample Preparation and Extraction:

-

Take a known volume of the fermentation broth (e.g., 1 mL).

-

Add a known amount of the internal standard.

-

Acidify the sample to pH < 2 with HCl to protonate the carboxylic acid.[7]

-

Add an equal volume of the extraction solvent (MTBE).

-

Vortex vigorously for 1 minute to extract the fatty acids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic layer to a new tube.

-

-

Derivatization (optional but recommended for improved volatility and detection):

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Add the derivatization agent (MTBSTFA) and a suitable solvent (e.g., acetonitrile).

-

Incubate at a specific temperature (e.g., 60°C) for a defined time to allow for complete derivatization.[8]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized (or underivatized) sample into the GC-MS.

-

Use a temperature program that effectively separates the short-chain fatty acids. An example program: initial temperature of 60°C for 1 min, ramp up to 325°C at 10°C/min, and hold for 10 min.[8]

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-600) or to selected ion monitoring (SIM) mode for higher sensitivity and specificity.[7]

-

Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

-

This technical guide provides a foundational understanding of the engineered biosynthesis of this compound. Further research and development in enzyme discovery, protein engineering, and fermentation optimization will be crucial for advancing the microbial production of this and other valuable short-chain unsaturated carboxylic acids.

References

- 1. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of short-chain fatty acids in ferments by gas chromatography-mass spectrometry [manu61.magtech.com.cn]

- 5. Heterologous protein expression in E. coli [protocols.io]

- 6. Heterologous protein expression in E. coli [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Trans-2-Pentenoic Acid in Mammalian Systems: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the metabolic fate of trans-2-pentenoic acid in mammalian systems. As a key unsaturated metabolite of the widely used anticonvulsant drug valproic acid (VPA), understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for researchers, toxicologists, and drug development professionals. This document details the primary metabolic pathways, including mitochondrial β-oxidation and cytochrome P450-mediated oxidation, summarizes available quantitative data, outlines relevant experimental protocols for in vitro analysis, and presents key pathways and workflows as standardized diagrams.

Introduction

This compound, also known as (E)-2-pentenoic acid, is a short-chain unsaturated fatty acid. In mammalian systems, it is primarily encountered as a significant metabolite of valproic acid (2-propylpentanoic acid), a cornerstone therapy for epilepsy and other neurological disorders[1]. In the context of VPA metabolism, it is commonly referred to as (E)-2-en-VPA. The metabolism of VPA is complex, involving three major routes: glucuronidation (~50%), mitochondrial β-oxidation (~40%), and cytochrome P450 (CYP) mediated oxidation (~10%)[2]. This compound is a product of the β-oxidation pathway and can be further metabolized by both β-oxidation and CYP-mediated pathways[2][3]. Given that some VPA metabolites are associated with hepatotoxicity, a thorough understanding of the biotransformation of this compound is essential for evaluating the overall safety profile of VPA and for the development of safer analogues.

Metabolic Pathways

The metabolism of this compound is initiated by its activation to a coenzyme A (CoA) thioester, trans-2-pentenoyl-CoA. This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for its entry into the primary catabolic pathways within the liver, particularly in the mitochondria[4].

Mitochondrial β-Oxidation

The principal route for the degradation of fatty acyl-CoAs is the mitochondrial β-oxidation spiral. For unsaturated fatty acids like trans-2-pentenoyl-CoA, the pathway is slightly modified. Because the molecule already possesses a double bond at the C2-C3 position in the trans configuration, it bypasses the first step of canonical β-oxidation, which is the FAD-dependent dehydrogenation by acyl-CoA dehydrogenase.

The metabolic sequence for trans-2-pentenoyl-CoA is as follows:

-

Hydration: The enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the hydration of the double bond in trans-2-pentenoyl-CoA to form L-3-hydroxypentanoyl-CoA[5][6]. This is a critical step for which the enzyme has high affinity for short-chain trans-2-enoyl-CoAs.

-

Dehydrogenation: The resulting L-3-hydroxypentanoyl-CoA is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase , an NAD⁺-dependent enzyme, to produce 3-ketopentanoyl-CoA.

-

Thiolytic Cleavage: Finally, β-ketoacyl-CoA thiolase mediates the cleavage of 3-ketopentanoyl-CoA by another molecule of coenzyme A. This reaction yields one molecule of acetyl-CoA (a C2 unit) and one molecule of propionyl-CoA (a C3 unit).

Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA and also enter the citric acid cycle.

Cytochrome P450-Mediated Oxidation

In addition to β-oxidation, this compound, as a metabolite of VPA, is a substrate for phase I metabolism by cytochrome P450 enzymes in the liver. Studies on the parent drug VPA have established that CYP2C9 is the predominant catalyst in the formation of various hydroxylated and desaturated metabolites, with CYP2A6 also playing a significant role[7][8]. While specific kinetic data for this compound are scarce, it is expected to undergo similar oxidative reactions, leading to the formation of various hydroxylated species. This pathway is quantitatively minor compared to β-oxidation for VPA itself but is of high toxicological interest due to the potential formation of reactive metabolites[8][9].

Quantitative Metabolic Data

Quantitative analysis of the metabolic fate of this compound is essential for pharmacokinetic modeling and safety assessment. While comprehensive enzyme kinetic parameters for each specific step are not fully elucidated, key quantitative data from in vitro and patient studies are available.

| Parameter | Value | System / Conditions | Reference |

| In Vitro Intrinsic Clearance | 10.4 µL/min/10⁶ cells | Cryopreserved Primary Human Hepatocytes | [10] |

| Plasma Concentration | 0.03 - 30 µg/mL (Range for calibration curve) | Plasma from epileptic patients on VPA therapy | [11] |

| Major Metabolizing CYP Isoforms | CYP2C9 (predominant), CYP2A6 | Human Liver Microsomes (inferred from VPA data) | [7][8] |

| Relative Pathway Contribution | β-Oxidation > CYP Oxidation | Inferred from VPA data in humans | [2] |

Table 1: Summary of Quantitative Data for this compound Metabolism.

Experimental Protocols

The study of this compound metabolism typically involves in vitro methods using subcellular fractions (liver microsomes) or whole-cell systems (hepatocytes). These experiments are crucial for determining metabolic stability, identifying metabolites, and characterizing the enzymes involved.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of a test compound by phase I (CYP) enzymes.

1. Reagents and Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound (substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS or GC-MS system

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-warm a mixture containing phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the NADPH regenerating system at 37°C.

-

Initiate the metabolic reaction by adding the substrate (this compound) to the mixture. The final substrate concentration should be chosen based on expected physiological levels or to determine enzyme kinetics (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for analysis.

3. Analytical Procedure:

-

Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the depletion of the parent compound (this compound) over time.

-

Metabolite identification can be performed using high-resolution mass spectrometry by searching for expected mass shifts (e.g., +16 Da for hydroxylation).

4. Data Analysis:

-

Plot the natural logarithm of the percentage of remaining substrate versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

References

- 1. Concentration of metabolites of valproic acid in plasma of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 6. Enoyl-CoA Hydratase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Contribution of CYP2C9, CYP2A6, and CYP2B6 to valproic acid metabolism in hepatic microsomes from individuals with the CYP2C9*1/*1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of in vitro metabolic hepatic clearance of valproic acid (VPA) and five analogues by UPLC-MS-QTOF, applicable in alternatives to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of trans-2-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-pentenoic acid (CAS RN: 13991-37-2), a valuable intermediate in organic synthesis. The document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for ease of reference. Detailed experimental protocols are provided to facilitate the replication and validation of these findings.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.5 - 12.5 | broad singlet | 1H | - | -COOH |

| 7.08 | dt | 1H | 15.6, 6.9 | H-3 |

| 5.84 | dt | 1H | 15.6, 1.6 | H-2 |

| 2.29 | dq | 2H | 7.4, 6.9 | H-4 (-CH₂) |

| 1.10 | t | 3H | 7.4 | H-5 (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C-1 (-COOH) |

| 152.5 | C-3 |

| 121.0 | C-2 |

| 25.5 | C-4 (-CH₂) |

| 12.0 | C-5 (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2975, 2940, 2880 | Medium | C-H stretch (aliphatic) |

| 1695-1715 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1650 | Medium | C=C stretch (alkene) |

| 1420 | Medium | O-H bend (in-plane) |

| 1290 | Strong | C-O stretch |

| 980 | Strong | =C-H bend (trans, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 100 | 45 | [M]⁺ (Molecular Ion) |

| 85 | 100 | [M - CH₃]⁺ |

| 73 | 30 | [M - C₂H₅]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 45 | 40 | [COOH]⁺ |

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse experiment

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation: As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance or Absorbance

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the infrared spectrum of the sample.

-

Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation (Derivatization): For GC-MS analysis of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common method is esterification to form methyl esters.

-

Dissolve approximately 1 mg of this compound in 1 mL of a 2% (v/v) solution of sulfuric acid in methanol.

-

Heat the mixture at 60°C for 30 minutes in a sealed vial.

-

After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the methyl trans-2-pentenoate with 1 mL of hexane (B92381).

-

Carefully transfer the upper hexane layer to a GC vial.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injection Port Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

-

Data Processing:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Identify the peak corresponding to methyl trans-2-pentenoate based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare it to a reference library (e.g., NIST) for confirmation.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling trans-2-Pentenoic Acid: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-2-Pentenoic acid, a naturally occurring short-chain unsaturated fatty acid. While recognized as a contributor to the aroma profile of certain fruits and fermented beverages, detailed protocols for its preparative isolation from these sources are not extensively documented in publicly available literature. This guide, therefore, synthesizes the existing analytical findings and outlines generalized methodologies applicable to its extraction and characterization. Furthermore, it delves into its potential biological activities, offering a comprehensive resource for researchers interested in this compound.

Natural Occurrence and Discovery

This compound, also known as (E)-2-pentenoic acid, has been identified as a volatile organic compound in a limited number of natural sources. Its discovery has been primarily incidental to broader analyses of the chemical constituents of these materials.

Table 1: Documented Natural Sources of this compound

| Natural Source | Matrix | Method of Detection | Reference |

| Banana (Musa spp.) | Fruit Volatiles | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][2][3] |

| Beer | Fermented Beverage | Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5][6] |

| Anonychomyrma nitidiceps | Insect Secretion | Not specified in available literature | [7][8] |

Experimental Protocols for Isolation and Characterization

Although specific protocols for the preparative isolation of pure this compound from natural sources are scarce, a general workflow can be constructed based on standard phytochemical and analytical techniques for short-chain fatty acids. The following methodologies represent a logical approach for a researcher to undertake this task.

Extraction from Fruit and Beverage Matrices

A common and effective method for extracting volatile compounds like this compound from complex matrices such as fruit puree or beer is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Protocol: HS-SPME-GC-MS Analysis of this compound

-

Sample Preparation:

-

For fruit samples: Homogenize the fruit pulp to create a uniform puree.

-

For beverage samples: Degas the beverage to remove carbonation.

-

Place a known amount of the sample (e.g., 5-10 g of puree or 5-10 mL of beverage) into a headspace vial.

-

An internal standard (e.g., a deuterated fatty acid) should be added for accurate quantification.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace and adsorb onto the fiber.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., a polar column like a DB-WAX).

-

The mass spectrometer is used to identify and quantify the eluted compounds based on their mass spectra and retention times.

-

General Workflow for Preparative Isolation

For obtaining a pure sample of this compound, a multi-step isolation and purification strategy would be necessary.

Caption: A generalized workflow for the preparative isolation of this compound.

Quantitative Data

Quantitative data for this compound in its natural sources is not extensively reported. The focus of most studies has been on the qualitative identification of volatile compounds. The paper by Jordán et al. (2001) provides quantification of numerous volatile compounds in banana essence and fresh fruit paste, however, the specific concentration of this compound is not explicitly detailed in the publicly accessible abstracts.[2][9][10] Researchers aiming to quantify this compound would need to perform their own analyses using calibrated GC-MS methods.

Biological Activity and Signaling Pathways

Preliminary evidence suggests that this compound may exert biological effects, particularly in the context of inflammation and mitochondrial function.

Inhibition of Prostaglandin (B15479496) Synthesis

Some short-chain unsaturated fatty acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[11] While direct studies on this compound are limited, a plausible mechanism is the competitive inhibition of the COX active site.

Caption: Potential inhibition of the prostaglandin synthesis pathway by this compound.

Modulation of Mitochondrial Function

Short-chain fatty acids can influence mitochondrial bioenergetics. One potential mechanism is through mitochondrial uncoupling, where the proton gradient across the inner mitochondrial membrane is dissipated, leading to an increase in respiration but a decrease in ATP synthesis. This can be mediated by uncoupling proteins (UCPs) or through a direct protonophoric effect of the fatty acid.[12][13]

Caption: Hypothesized mechanisms of mitochondrial uncoupling by this compound.

Conclusion and Future Directions

This compound is a naturally occurring compound with established presence in some foods and insect secretions. While analytical methods for its detection are well-defined, detailed protocols for its preparative isolation from these natural matrices require further development. The preliminary indications of its biological activity, particularly in modulating inflammatory pathways and mitochondrial function, suggest that this compound and its derivatives could be of interest for further investigation in drug discovery and development. Future research should focus on the robust quantification of this acid in its natural sources, the development of efficient isolation protocols, and a more in-depth characterization of its molecular mechanisms of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. SciELO Mexico - www.scielo.org.mx [scielo.org.mx]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Characterization of the volatile profiles of beer using headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anonychomyrma nitidiceps - Wikipedia [en.wikipedia.org]

- 8. antwiki.org [antwiki.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromatic profile of aqueous banana essence and banana fruit by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial uncoupling as a target for drug development for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Sentinel's Scent: Trans-2-Pentenoic Acid in Insect Chemical Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, a vast arsenal (B13267) of organic molecules is employed to convey critical information, from the allure of a potential mate to the urgent warning of an impending threat. Among these semiochemicals, short-chain carboxylic acids play a significant, though sometimes overlooked, role. This technical guide focuses on the function of one such molecule, trans-2-pentenoic acid, in the chemical communication systems of insects. While its presence has been confirmed in the defensive secretions of certain ant species, a comprehensive understanding of its behavioral effects and the underlying neurobiological mechanisms is still an emerging field of study. This document aims to synthesize the available data, provide detailed experimental protocols for further investigation, and propose putative signaling pathways, thereby serving as a valuable resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Occurrence and Putative Role of this compound

This compound has been identified as a component of the defensive secretions of ants belonging to the Dolichoderinae subfamily. Notably, its presence has been documented in the anal gland secretion of the Australian ant, Anonychomyrma nitidiceps. Ants in this subfamily are known to release potent, acrid-smelling chemical cocktails from their anal (pygidial) glands when disturbed, which serve as a defense mechanism against predators and competitors.

The volatile nature and pungent odor of this compound are characteristic of many insect alarm pheromones and defensive compounds. Its likely role in A. nitidiceps is to act as a repellent to aggressors and potentially as an alarm signal to nestmates, inciting defensive behaviors such as aggression and recruitment to the source of the disturbance. However, detailed behavioral studies quantifying the specific responses to isolated this compound are not yet available in the public domain.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data regarding the specific behavioral or physiological effects of this compound on insects. The following table summarizes the known information regarding its presence in insect secretions.

| Insect Species | Secretion Source | Compound Concentration (% of total secretion) | Behavioral Effect | Reference |

| Anonychomyrma nitidiceps | Anal (Pygidial) Gland | Data not publicly available | Defensive/Alarm (Putative) | [1] |

Further research is critically needed to populate this and other data tables with dose-response relationships for behaviors such as attraction, repellency, and aggression, as well as electrophysiological responses of olfactory sensory neurons.

Experimental Protocols

To facilitate further research into the role of this compound, this section provides detailed methodologies for key experiments.

Collection and Analysis of Insect Secretions

Objective: To collect and identify the volatile components of insect defensive secretions.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ant Pygidial Gland Secretions

-

Insect Collection: Collect worker ants of the target species (e.g., Anonychomyrma nitidiceps) from a laboratory colony or in the field. If collected in the field, transport them to the laboratory in containers with appropriate substrate and ventilation.

-

Secretion Collection (Solvent Extraction):

-

Chill individual ants at 4°C for 5-10 minutes to immobilize them.

-

Gently grasp the ant's head and thorax with fine-tipped forceps under a stereomicroscope.

-

Carefully excise the gaster (abdomen) and place it in a 1.5 mL glass vial containing 100 µL of a suitable solvent (e.g., hexane (B92381) or dichloromethane) with a known concentration of an internal standard (e.g., n-octane).

-

Gently crush the gaster with a clean glass rod to release the contents of the pygidial gland into the solvent.

-

Remove the cuticular parts and seal the vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the solvent extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C (splitless mode).

-

Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Mass Range: 35-550 amu.

-

Source Temperature: 230°C.

-

-

-

Compound Identification and Quantification:

-

Identify this compound and other compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantify the amount of this compound relative to the internal standard.

-

Behavioral Bioassays

Objective: To determine the behavioral response of insects to this compound.

Protocol: Y-Tube Olfactometer Assay for Ant Alarm/Repellent Response

-

Olfactometer Setup:

-

Use a glass Y-tube olfactometer with a central arm for introducing the ant and two side arms for presenting the odor stimuli.

-

Connect each side arm to an air source providing a purified and humidified airflow at a constant rate (e.g., 100 mL/min).

-

The air for one arm should pass through a stimulus chamber containing a filter paper treated with a solution of this compound in a solvent (e.g., hexane). The other arm's air should pass through a control chamber with a filter paper treated with the solvent alone.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01%, 0.1%, 1% w/v).

-

Apply a small, standardized volume (e.g., 10 µL) of the test solution or solvent control to a filter paper and allow the solvent to evaporate for a few seconds before placing it in the stimulus chamber.

-

-

Bioassay Procedure:

-

Introduce a single worker ant into the central arm of the Y-tube.

-

Observe the ant's behavior for a set period (e.g., 5 minutes).

-

Record the first choice of arm the ant makes (defined as moving a certain distance, e.g., 2 cm, into the arm) and the total time spent in each arm.

-

After each trial, clean the Y-tube thoroughly with a non-residual solvent and bake it in an oven to remove any chemical traces. Rotate the position of the stimulus and control arms between trials to avoid positional bias.

-

Test a sufficient number of ants (e.g., 30-50) for each concentration.

-

-

Data Analysis:

-

Use a Chi-square test or a binomial test to determine if there is a significant preference for the control arm over the stimulus arm (indicating repellency) or vice versa.

-

Use a t-test or a non-parametric equivalent to compare the time spent in each arm.

-

Electrophysiological Recordings

Objective: To measure the response of insect olfactory sensory neurons to this compound.

Protocol: Electroantennography (EAG)

-

Antenna Preparation:

-

Immobilize an ant by placing it in a chilled holder.

-

Excise one antenna at the base using fine scissors.

-

Mount the antenna between two glass microelectrodes filled with a saline solution. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Delivery:

-

Deliver a continuous stream of purified and humidified air over the antenna.

-

Inject a pulse of air (e.g., 0.5 seconds) that has passed over a filter paper treated with a known concentration of this compound into the continuous airstream.

-

Use a solvent control (filter paper with solvent only) and a range of concentrations of the test compound.

-

-

Recording and Analysis:

-

Record the depolarization of the antennal membrane (the EAG response) using an amplifier and data acquisition software.

-

Measure the amplitude of the EAG response (in millivolts) for each stimulus presentation.

-

Normalize the responses to a standard compound (e.g., a general odorant known to elicit a response) to allow for comparisons between preparations.

-

Generate a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

-

Signaling Pathways and Visualization

The precise olfactory receptors and signaling pathways that detect this compound in insects have not yet been definitively identified. However, based on the detection of other short-chain fatty acids in insects, we can propose a putative signaling pathway. Short-chain fatty acids are often detected by a class of chemoreceptors known as Ionotropic Receptors (IRs).

Below are Graphviz diagrams illustrating a proposed workflow for identifying the role of this compound and a putative olfactory signaling pathway.

Conclusion and Future Directions

This compound is a confirmed component of the defensive secretions of the ant Anonychomyrma nitidiceps, and its chemical properties strongly suggest a role as an alarm pheromone or defensive repellent. However, a significant gap exists in the literature regarding quantitative behavioral and electrophysiological data for this specific compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate its function.

Future research should prioritize:

-

Quantitative Behavioral Studies: Dose-response assays are needed to characterize the precise behavioral effects of this compound on A. nitidiceps and other relevant insect species.

-

Electrophysiological Screening: EAG and Single Sensillum Recording (SSR) studies are essential to identify the olfactory sensory neurons that detect this compound and to characterize their response properties.

-

Receptor Identification: Molecular studies, including transcriptomics and heterologous expression of candidate receptors (particularly from the Ionotropic Receptor family), will be crucial for identifying the specific receptors for this compound.

-

Synergistic Effects: Investigating the behavioral and physiological responses to this compound in combination with other components of the defensive secretion will provide a more ecologically relevant understanding of its function.